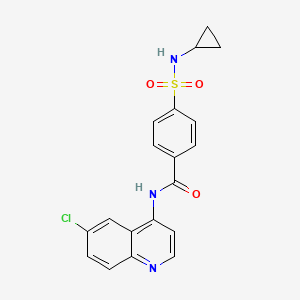

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide

Description

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide is a synthetic organic compound that features a quinoline ring substituted with a chlorine atom and a benzamide moiety linked to a cyclopropylsulfamoyl group

Properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c20-13-3-8-17-16(11-13)18(9-10-21-17)22-19(24)12-1-6-15(7-2-12)27(25,26)23-14-4-5-14/h1-3,6-11,14,23H,4-5H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBHKGBTHXCUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Chlorination: The quinoline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) or acyl chlorides.

Introduction of the Cyclopropylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with cyclopropylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases or cancer.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline ring is known to intercalate with DNA, while the benzamide moiety might interact with protein targets.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Sulfamoylbenzoic Acid Derivatives: Compounds with similar sulfonamide groups used in medicinal chemistry.

Uniqueness

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide is unique due to the combination of the quinoline ring, chlorination, and the cyclopropylsulfamoyl group, which may confer specific biological activities and chemical properties not found in other compounds.

Biological Activity

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its antifungal and antibacterial activities, along with structure-activity relationships (SAR) that inform its efficacy.

Chemical Structure

The compound can be characterized by its unique structural features, which include a quinoline moiety and a cyclopropylsulfamoyl group. These components are crucial for its biological activity.

Antifungal Activity

Recent studies have evaluated the antifungal properties of various benzamide derivatives, including those related to N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide. The compound demonstrated significant inhibitory activity against several fungal strains.

Key Findings:

- Inhibition Rates: At a concentration of 50 mg/L, the compound showed an inhibition rate of up to 86.1% against Sclerotinia sclerotiorum, outperforming the standard fungicide quinoxyfen (77.8%) .

- EC50 Values: The effective concentration (EC50) values for the compound were reported as 5.17 mg/L against Sclerotinia sclerotiorum, indicating potent antifungal activity .

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide | 86.1 | 5.17 |

| Quinoxyfen | 77.8 | 14.19 |

Antibacterial Activity

The antibacterial properties of the compound have also been investigated, revealing promising results against various bacterial strains.

Case Studies:

- Study on Gram-positive Bacteria: The compound exhibited substantial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to leading antibiotics .

- Gram-negative Bacteria: It also showed effectiveness against Escherichia coli, indicating a broad spectrum of antibacterial activity.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the substituents significantly affect the biological activity of the compound:

- Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzene ring enhances antifungal activity.

- Cyclopropyl Group: The cyclopropyl moiety contributes to improved binding affinity and selectivity towards fungal targets.

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated that the compound has low toxicity, with an acute toxicity threshold exceeding 19 mg/L, classifying it as a low-toxic agent . This is crucial for its potential application in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.